molecular formula C13H17NO2 B3339523 (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-60-0

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B3339523
CAS RN: 1049978-60-0
M. Wt: 219.28 g/mol
InChI Key: HYIWWGWRALFBGE-NEPJUHHUSA-N
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Description

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid, also known as MPAC, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the interaction of the molecule with specific biological targets. (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been shown to bind to proteins, such as enzymes and receptors, and modulate their activity. The exact binding site and mode of interaction of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid with these proteins are still under investigation.
Biochemical and Physiological Effects:
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration used. For example, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and α-glucosidase, which are involved in the metabolism of neurotransmitters and carbohydrates, respectively. (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has also been shown to modulate the activity of receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, such as its chiral nature and its ability to interact with specific biological targets. (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid can be used as a chiral auxiliary to control the stereochemistry of reactions, and it can also be used as a probe to study the activity of enzymes and receptors. However, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in different fields. Some of the future directions include:
1. Synthesis of new derivatives of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid with improved properties, such as solubility and selectivity.
2. Investigation of the binding site and mode of interaction of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid with specific biological targets using computational and experimental methods.
3. Development of new assays to study the activity of enzymes and receptors using (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid as a probe.
4. Exploration of the potential applications of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid in different fields, such as catalysis, materials science, and drug discovery.
5. Investigation of the pharmacokinetics and pharmacodynamics of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid in vivo to assess its potential as a drug candidate.
In conclusion, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid is an exciting area of research that has the potential to lead to new discoveries and applications.

Scientific Research Applications

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, asymmetric synthesis, and materials science. In medicinal chemistry, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been investigated as a potential drug candidate due to its ability to mimic the structure of natural amino acids and interact with biological targets. In asymmetric synthesis, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been used as a chiral auxiliary to control the stereochemistry of reactions. In materials science, (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been used to prepare functionalized surfaces and nanomaterials.

properties

IUPAC Name

(2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIWWGWRALFBGE-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269372
Record name (4R)-4-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1049978-60-0
Record name (4R)-4-[(4-Methylphenyl)methyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049978-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid

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